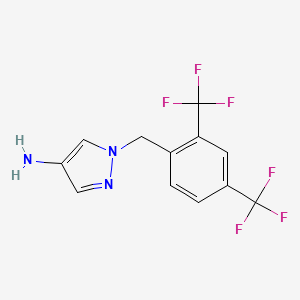
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a benzyl ring, which is further connected to a pyrazole ring
準備方法
The synthesis of 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,4-bis(trifluoromethyl)benzyl bromide: This intermediate is prepared by bromination of 2,4-bis(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Nucleophilic substitution: The 2,4-bis(trifluoromethyl)benzyl bromide is then reacted with 1H-pyrazol-4-amine under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and scalability.
化学反応の分析
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyrazole ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of trifluoromethyl groups.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis:
作用機序
The mechanism of action of 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
類似化合物との比較
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2,4-bis(trifluoromethyl)benzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine: This compound has dichloro groups instead of trifluoromethyl groups, leading to different chemical and biological properties.
1-(2,4-dimethylbenzyl)-1H-pyrazol-4-amine: The presence of methyl groups instead of trifluoromethyl groups results in different reactivity and applications.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
生物活性
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine, a compound with the CAS number 2247849-76-7, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activities, and implications in medicinal chemistry, particularly focusing on its anticancer properties.
- Molecular Formula : C12H9F6N3
- Molecular Weight : 309.22 g/mol
- IUPAC Name : this compound
- Purity : Typically 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have been shown to target various cancer cell lines effectively.
- Microtubule Destabilization : Compounds similar to this compound have been identified as microtubule-destabilizing agents. This action is crucial for inducing apoptosis in cancer cells .
- Caspase Activation : In studies involving breast cancer MDA-MB-231 cells, compounds exhibited significant caspase-3 activity enhancement at concentrations as low as 10 μM, indicating their role in promoting programmed cell death .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Effective against various cancers (lung, breast, colorectal) |
| Apoptosis Induction | Enhanced caspase-3 activity; morphological changes in cancer cells |
| Microtubule Dynamics | Inhibition of microtubule assembly at concentrations around 20 μM |
Case Studies
- Breast Cancer (MDA-MB-231 Cells) : A study demonstrated that pyrazole derivatives could induce morphological changes and enhance apoptosis at low concentrations .
- Liver Cancer (HepG2 Cells) : Similar derivatives showed significant antiproliferation effects, underscoring the broad applicability of this compound class in oncology .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been investigated for their potential in other therapeutic areas:
Anti-inflammatory Effects
Pyrazole compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant for developing new treatments for inflammatory diseases .
Antimicrobial Activity
Certain pyrazole derivatives exhibit antibacterial and antiviral properties, making them candidates for further exploration in infectious disease treatment .
特性
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-21-6-9(19)4-20-21/h1-4,6H,5,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWATJIRVJWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














